

Rodatristat Ethyl: A Technical Overview of its Chemical Structure and Properties

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Compound of Interest

Compound Name: Rodatristat Ethyl

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Abstract

Rodatristat ethyl, also known as KAR5585, is an investigational small molecule that has been evaluated for the treatment of pulmonary arterial hypertension (PAH). It is the ethyl ester prodrug of rodatristat, a potent and peripherally acting inhibitor of tryptophan hydroxylase 1 (TPH1). TPH1 is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) in the periphery. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and available experimental data for **rodatristat ethyl**.

Chemical Structure and Identification

Rodatristat ethyl is a complex heterocyclic molecule with multiple stereocenters. Its systematic IUPAC name is ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate[1].

| Identifier | Value |
|-------------------|--|
| IUPAC Name | ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate[1] |
| Molecular Formula | C ₂₉ H ₃₁ ClF ₃ N ₅ O ₃ [1] |
| SMILES | CCOC(=O) [C@@H]1CC2(CCN(CC2)C3=CC(=NC(=N3)N) O--INVALID-LINK--C(F)(F)F)CN1[1] |
| CAS Number | 1673571-51-1[1] |
| Synonyms | KAR5585, KAR-5585, RVT-1201[2] |

Physicochemical Properties

Publicly available experimental data on the physicochemical properties of **rodatristat ethyl** is limited. The following table summarizes the available computed and experimental data.

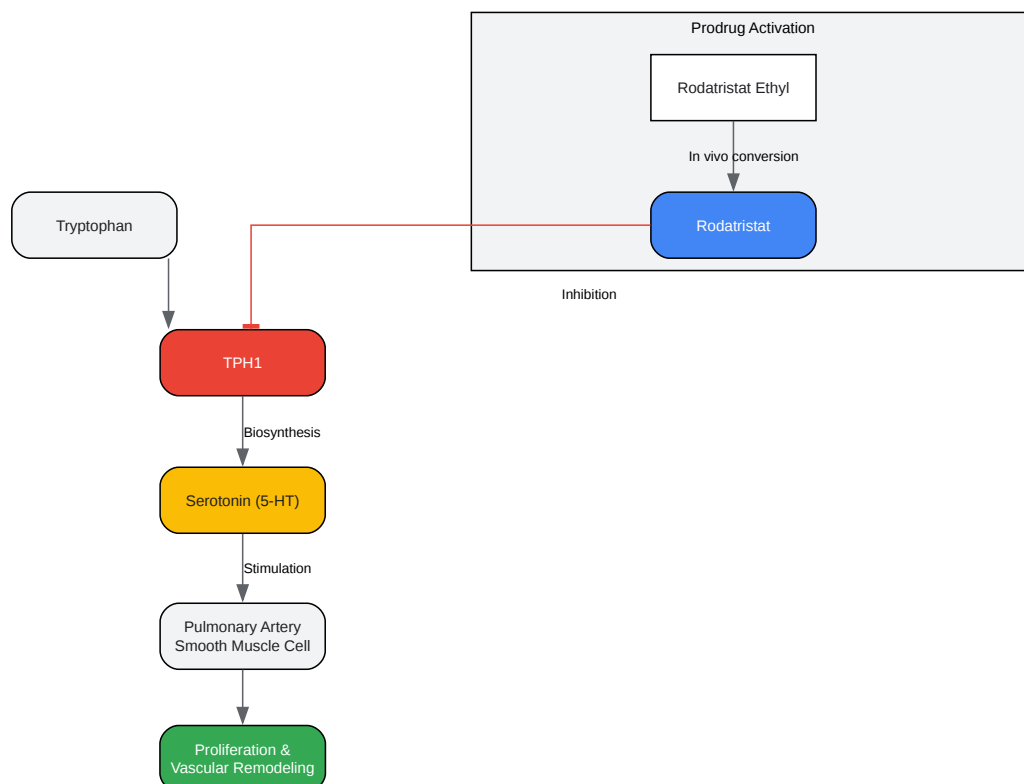
| Property | Value | Source |
|------------------|--|--------|
| Molecular Weight | 590.04 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO at 100 mg/mL (169.48 mM) | [3] |
| XLogP3 | 6.1 | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Note: Melting point, boiling point, and pKa data are not readily available in the public domain.

Mechanism of Action and Signaling Pathway

Rodatristat ethyl is a prodrug that is rapidly converted in vivo to its active metabolite, rodatristat. Rodatristat is a potent inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of serotonin in peripheral tissues. In the context of pulmonary arterial hypertension (PAH), elevated levels of peripheral serotonin are believed to contribute to the proliferation of pulmonary artery smooth muscle cells (PASMCs) and vascular remodeling. By inhibiting TPH1, rodatristat reduces the production of peripheral serotonin, thereby aiming to mitigate these pathological processes.

The proposed signaling pathway for the role of serotonin in PAH and the mechanism of action of rodatristat is depicted below.



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Mechanism of action of Rodatristat.

Pharmacokinetic Properties

Rodatristat ethyl is orally administered and is designed for peripheral action with limited central nervous system penetration.

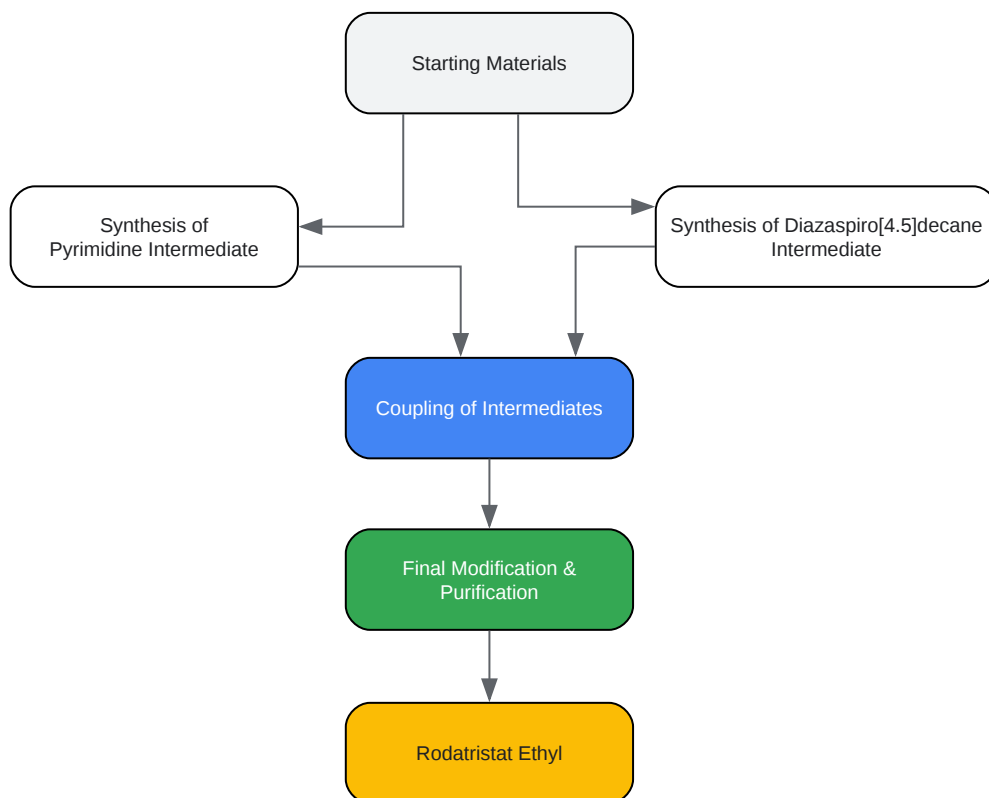
| Parameter | Observation |
|----------------|---|
| Administration | Oral |
| Metabolism | Prodrug converted to the active moiety, rodatristat. |
| Distribution | Designed to be peripherally restricted. |
| Excretion | Specific data on excretion pathways are not detailed in the available literature. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **rodatristat ethyl** are not extensively published in peer-reviewed literature and are likely proprietary. However, general approaches can be inferred from patent literature and standard pharmaceutical development practices.

Synthesis

The synthesis of **rodatristat ethyl** involves a multi-step chemical process. While a specific, detailed protocol is not publicly available, patent documents suggest that the synthesis involves the coupling of key intermediates, including the substituted pyrimidine core and the diazaspiro[4.5]decane moiety. The final steps would likely involve the formation of the ether linkage and the esterification to yield the ethyl ester prodrug. A general workflow is proposed below.



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References

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- 2. Rodatristat | C₂₇H₂₇ClF₃N₅O₃ | CID 117947705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
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